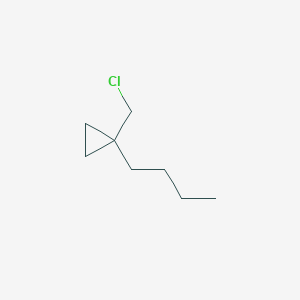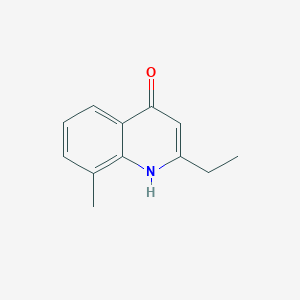![molecular formula C10H20N2O B13183557 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, featuring a cyclopropyl group and an aminomethyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted to introduce the aminomethyl group and the hydroxyl group at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Using large reactors with precise temperature and pressure control.
Catalysis: Employing efficient catalysts to speed up the reaction.
Purification: Utilizing techniques like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl ring.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons.
科学的研究の応用
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Shares the aminomethyl and cyclopropyl groups but lacks the piperidine ring.
3-Methylpiperidin-4-ol: Contains the piperidine ring and hydroxyl group but lacks the aminomethyl and cyclopropyl groups.
Uniqueness
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol is unique due to the combination of its structural features. The presence of both the cyclopropyl and aminomethyl groups on the piperidine ring provides distinct chemical properties and reactivity, making it valuable for various applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
4-[1-(aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-6-12-5-4-10(8,13)9(7-11)2-3-9/h8,12-13H,2-7,11H2,1H3 |
InChIキー |
DMNWVMFOJATZEK-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCC1(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


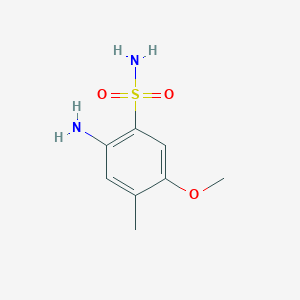
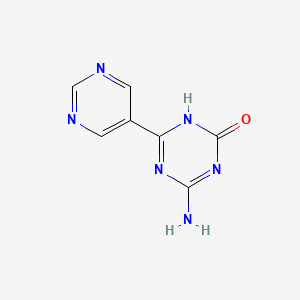
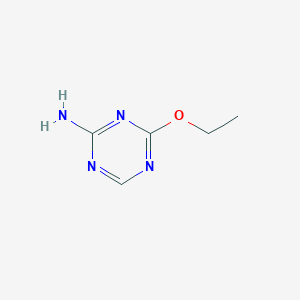
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

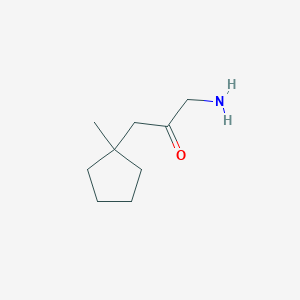
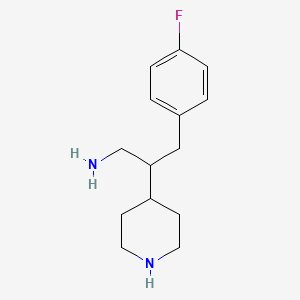
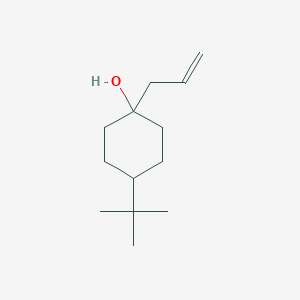
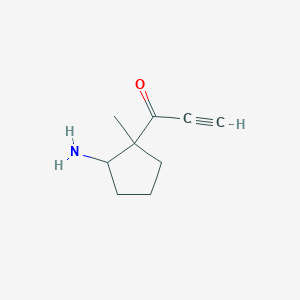
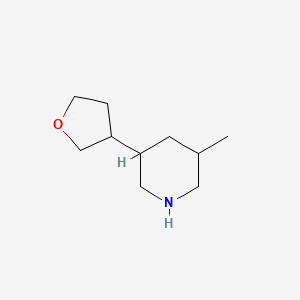
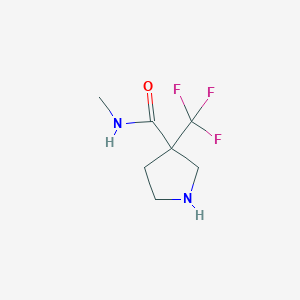
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)
